Cas no 864265-77-0 (2-Bromobenzodthiazole-6-carbonitrile)
2-Bromobenzodthiazole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-bromobenzo[d]thiazole-6-carbonitrile
- 2-bromo-1,3-benzothiazole-6-carbonitrile
- 6-Benzothiazolecarbonitrile, 2-bromo-
- 2-BROMO-BENZOTHIAZOLE-6-CARBONITRILE
- 2-Bromo-6-cyanobenzothiazole
- KFWDPZBAVFCLDB-UHFFFAOYSA-N
- BCP27302
- FCH1396679
- AB0061354
- AX8162588
- Z5213
- ST24027875
- AM20041261
- 2-Bromo-6-benzothiazolecarbonitrile (ACI)
- MFCD09965553
- C8H3BrN2S
- AKOS015898613
- DTXSID90649508
- DS-2115
- SB39142
- 864265-77-0
- DB-000842
- FS-3589
- SCHEMBL507554
- 2-Bromobenzodthiazole-6-carbonitrile
-
- MDL: MFCD09965553
- Inchi: 1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H
- InChI Key: KFWDPZBAVFCLDB-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(N=C(S2)Br)=CC=1
Computed Properties
- Exact Mass: 237.92000
- Monoisotopic Mass: 237.92003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 64.9
Experimental Properties
- Density: 1.83
- Melting Point: 180-182℃
- PSA: 64.92000
- LogP: 2.93048
2-Bromobenzodthiazole-6-carbonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Bromobenzodthiazole-6-carbonitrile Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromobenzodthiazole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124132-1g |
2-bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 1g |
$247 | 2021-08-05 | |
| Chemenu | CM124132-5g |
2-bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 5g |
$739 | 2021-08-05 | |
| Ambeed | A148939-1g |
2-Bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 1g |
$233.0 | 2025-04-16 | |
| Ambeed | A148939-5g |
2-Bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 5g |
$830.0 | 2025-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0271-500mg |
2-Bromo-benzothiazole-6-carbonitrile |
864265-77-0 | 96% | 500mg |
1263.58CNY | 2021-07-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD162588-100mg |
2-Bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95+% | 100mg |
¥498 | 2021-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD162588-250mg |
2-Bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 250mg |
¥579.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD162588-1g |
2-Bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 1g |
¥1563.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD162588-5g |
2-Bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 5g |
¥4801.0 | 2024-04-18 | |
| Chemenu | CM124132-1g |
2-bromobenzo[d]thiazole-6-carbonitrile |
864265-77-0 | 95% | 1g |
$*** | 2023-05-29 |
2-Bromobenzodthiazole-6-carbonitrile Production Method
Production Method 1
1.2 60 °C; 30 min, 60 °C
1.3 Reagents: tert-Butyl nitrite ; 1.5 h, rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: tert-Butyl nitrite , Copper bromide (CuBr2) Solvents: Acetonitrile ; 10 min, rt
2.2 60 °C; 30 min, 60 °C
2.3 Reagents: tert-Butyl nitrite ; 1.5 h, rt
2-Bromobenzodthiazole-6-carbonitrile Raw materials
2-Bromobenzodthiazole-6-carbonitrile Preparation Products
2-Bromobenzodthiazole-6-carbonitrile Suppliers
2-Bromobenzodthiazole-6-carbonitrile Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-Bromobenzodthiazole-6-carbonitrile
Professional Introduction to 2-Bromobenzodithiazole-6-carbonitrile (CAS No. 864265-77-0)
2-Bromobenzodithiazole-6-carbonitrile, with the chemical identifier CAS No. 864265-77-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodithiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of both bromine and nitrile functional groups on the benzodithiazole core enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry and a promising candidate for further derivatization to explore novel pharmacological properties.
The benzodithiazole scaffold is a fused ring system consisting of a benzene ring connected to a dithiazole ring, which is characterized by two sulfur atoms linked to two adjacent carbon atoms. This unique arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The bromine substituent at the 2-position and the carbonitrile group at the 6-position further modulate these properties, enabling selective modifications and functionalizations that can fine-tune biological activity.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their versatility in drug design. Among these, benzodithiazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The carbonitrile group in particular has been shown to enhance binding affinity and metabolic stability, making it a preferred moiety in medicinal chemistry. Additionally, the bromine atom serves as a versatile handle for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in constructing complex molecular architectures.
One of the most compelling aspects of 2-Bromobenzodithiazole-6-carbonitrile is its role as a key intermediate in synthesizing biologically active molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of benzodithiazole can interact with kinases and other signaling proteins, disrupting aberrant pathways that contribute to tumor growth. The bromine substituent allows for facile introduction of aryl groups via cross-coupling reactions, enabling the generation of libraries of compounds with tailored pharmacological profiles.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for next-generation therapeutics. By modifying the positions and types of substituents on the benzodithiazole core, chemists can explore a wide range of biological activities. For example, recent studies have highlighted the anti-inflammatory properties of certain benzodithiazole derivatives, which may have implications for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The carbonitrile group, being electron-withdrawing, can influence the electronic properties of the molecule, thereby affecting its binding interactions with biological targets.
Moreover, the synthesis of 2-Bromobenzodithiazole-6-carbonitrile exemplifies the growing importance of sustainable chemistry practices in drug development. Modern synthetic strategies emphasize efficiency and minimal waste generation, ensuring that valuable intermediates like this one are produced with high yields while adhering to environmental regulations. Advances in catalytic systems and green chemistry principles have made it possible to synthesize complex heterocyclic compounds more efficiently than ever before, reducing costs and environmental impact.
The versatility of 2-Bromobenzodithiazole-6-carbonitrile extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For instance, researchers have explored its use as a building block for organic semiconductors due to its conjugated system and ability to form stable polymers. In agrochemistry, derivatives of this compound have shown promise as lead compounds for developing novel pesticides with improved efficacy and reduced environmental persistence.
In conclusion,2-Bromobenzodithazole-6-carbonitrile (CAS No. 864265-77-0) represents a fascinating compound with significant potential across multiple domains of science and industry. Its unique structural features make it an invaluable intermediate for synthetic chemists seeking to develop new drugs or materials. As research continues to uncover new applications for this molecule,2-Bromobenzodithazole-6-carbonitrile is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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